Predicted LogP and Lipophilic Ligand Efficiency Differentiation vs. N-(4-Fluorophenoxyethyl) Analog
The title compound's cLogP, computed by the consensus method in SwissADME, is 3.8, compared with 3.1 for the direct 4‑fluorophenoxyethyl analog N‑[2‑(4‑fluorophenoxy)ethyl]‑4‑methyl‑2‑phenyl‑1,3‑thiazole‑5‑carboxamide (CAS not assigned; vendor‑listed comparator) [1][2]. The ΔcLogP of +0.7 log units translates to an approximately 5‑fold higher calculated partition coefficient, positioning the title compound within the optimal CNS drug‑likeness window (cLogP 2–4) while the fluoro‑analog falls near the lower boundary. The ethoxy group contributes an additional rotatable bond and a larger solvent‑accessible surface area (predicted tPSA 73.6 Ų vs. 64.5 Ų for the fluoro‑analog), which can enhance target‑site residency time by allowing more favorable hydrophobic contacts.
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.8 (SwissADME consensus) |
| Comparator Or Baseline | N‑[2‑(4‑fluorophenoxy)ethyl]‑4‑methyl‑2‑phenyl‑1,3‑thiazole‑5‑carboxamide: cLogP = 3.1 |
| Quantified Difference | ΔcLogP = +0.7 (~5‑fold higher partition coefficient) |
| Conditions | SwissADME consensus model; default physiological pH |
Why This Matters
A cLogP of 3.8 aligns with the empirical CNS lead space, whereas the less lipophilic fluoro analog may require additional formulation to achieve equivalent brain exposure, influencing selection for neurotarget-focused programs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] PubChem Compound Summary for CID 44119463, N-[2-(4-ethoxyphenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide. National Library of Medicine, National Center for Biotechnology Information. View Source
